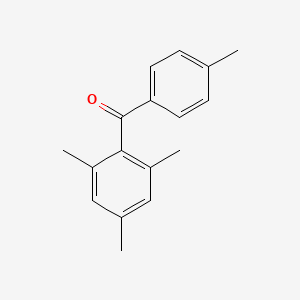

(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone

Descripción general

Descripción

(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone: is a chemical compound with the molecular formula C17H18O . It is a derivative of benzophenone, featuring a benzene ring substituted with a methyl group at the 4-position and another benzene ring substituted with three methyl groups at the 2, 4, and 6-positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 4-methylbenzene and 2,4,6-trimethylbenzene are reacted in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of the compound.

Análisis De Reacciones Químicas

(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are commonly used.

Substitution: Lewis acids like aluminum chloride (AlCl3) and strong bases such as sodium hydroxide (NaOH) are employed.

Major Products Formed:

Oxidation: 4-Methylbenzoic acid, 2,4,6-trimethylbenzoic acid.

Reduction: 4-Methylcyclohexanol, 2,4,6-trimethylcyclohexanol.

Substitution: 4-Methylphenol, 2,4,6-trimethylphenol.

Aplicaciones Científicas De Investigación

(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone: has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.

Biology: The compound can be utilized in the study of enzyme inhibitors and receptor binding assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone: can be compared with other similar compounds, such as bis(4-methylphenyl)phosphinyl](2,4,6-trimethylphenyl)-methanone and 2,4,6-trimethylbenzophenone bis(4-methylphenyl)phosphinyl-. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of This compound

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone, also known as benzoyl-2,4,6-trimethylphenyl, is an organic compound with notable biological activities. This article reviews its chemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C16H18O

- Molecular Weight : 238.32 g/mol

- IUPAC Name : this compound

The compound features a ketone functional group attached to two aromatic rings, contributing to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes and lead to therapeutic effects in various diseases.

- Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound:

- In Vitro Studies : Research demonstrated that the compound inhibits the proliferation of cancer cell lines such as breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G1 phase.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Inhibition : In vitro assays revealed that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) were determined to be around 50 µg/mL.

- Fungal Activity : Preliminary tests suggest antifungal properties against Candida albicans, indicating potential for use in treating fungal infections.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(4-methylphenyl)-(2,4,6-trimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-11-5-7-15(8-6-11)17(18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAJIOBEMYMSAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495868 | |

| Record name | (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-84-5 | |

| Record name | (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.